Cas no 937602-05-6 (3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde)
3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(3-[4-(BENZYLOXY)PHENOXY]PROPOXY)BENZENECARBALDEHYDE
- 3-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde
- 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde
- 3-{3-[4-(benzyloxy)phenoxy]propoxy}benzenecarbaldehyde
- DTXSID101225200
- 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
- 3-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde
- CS-0330173
- GA-0872
- 3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde
- AKOS005072539
- 937602-05-6
- MFCD08689783
- 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde
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- MDL: MFCD08689783
- Inchi: 1S/C23H22O4/c24-17-20-8-4-9-23(16-20)26-15-5-14-25-21-10-12-22(13-11-21)27-18-19-6-2-1-3-7-19/h1-4,6-13,16-17H,5,14-15,18H2
- InChI Key: URDLVSIMGBFMAE-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OCC1C=CC=CC=1)CCCOC1C=CC=C(C=O)C=1
Computed Properties
- Exact Mass: 362.15180918g/mol
- Monoisotopic Mass: 362.15180918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 10
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Melting Point: 73-75°C
3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR12029-1g |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde |
937602-05-6 | 95% | 1g |
£231.00 | 2025-02-19 | |
| Apollo Scientific | OR12029-5g |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde |
937602-05-6 | 95% | 5g |
£693.00 | 2025-02-19 | |
| abcr | AB257564-500 mg |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzenecarbaldehyde, 95%; . |
937602-05-6 | 95% | 500 mg |
€215.40 | 2023-07-20 | |
| abcr | AB257564-1 g |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzenecarbaldehyde, 95%; . |
937602-05-6 | 95% | 1 g |
€315.00 | 2023-07-20 | |
| abcr | AB257564-5 g |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzenecarbaldehyde, 95%; . |
937602-05-6 | 95% | 5 g |
€859.90 | 2023-07-20 | |
| abcr | AB257564-10 g |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzenecarbaldehyde, 95%; . |
937602-05-6 | 95% | 10 g |
€1,403.30 | 2023-07-20 | |
| TRC | B031720-250mg |
3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde |
937602-05-6 | 250mg |
$ 220.00 | 2022-06-07 | ||
| TRC | B031720-500mg |
3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde |
937602-05-6 | 500mg |
$ 365.00 | 2022-06-07 | ||
| abcr | AB257564-500mg |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzenecarbaldehyde, 95%; . |
937602-05-6 | 95% | 500mg |
€215.40 | 2025-04-15 | |
| abcr | AB257564-1g |
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzenecarbaldehyde, 95%; . |
937602-05-6 | 95% | 1g |
€315.00 | 2025-04-15 |
3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde Suppliers
3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde
Introduction to 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde (CAS No. 937602-05-6)
3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde, identified by its CAS number 937602-05-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a complex aromatic structure with multiple functional groups, exhibits potential applications in the development of novel therapeutic agents and biochemical research tools.
The molecular architecture of 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde consists of a benzene ring substituted with propoxy and phenoxy groups, each further modified by a benzyloxy moiety. This intricate arrangement not only contributes to its unique chemical properties but also opens up diverse possibilities for its utilization in synthetic chemistry and drug design.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The presence of the aldehyde group in the molecule suggests its potential as a key intermediate in the synthesis of more complex molecules, including pharmacophores that may interact with biological targets. This has prompted extensive research into its reactivity and possible applications in medicinal chemistry.
One of the most compelling aspects of 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde is its versatility as a building block for more intricate chemical entities. The benzyloxy group, in particular, is known for its ability to enhance solubility and stability in various organic solvents, making it an attractive component for drug formulations. Additionally, the phenoxy and propoxy groups introduce hydrophilic characteristics, which can be crucial for designing compounds that exhibit favorable pharmacokinetic profiles.
The synthesis of 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the cutting-edge techniques available in modern organic chemistry.
The pharmacological potential of 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde has been explored through various computational and experimental studies. Initial investigations suggest that it may exhibit interactions with specific biological receptors or enzymes, making it a promising candidate for further development as an active pharmaceutical ingredient (API). These findings are particularly intriguing given the increasing demand for targeted therapies that address complex diseases.
In addition to its pharmaceutical applications, 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde has shown potential in biochemical research. Its unique structural features make it an excellent scaffold for developing probes and inhibitors that can study enzyme mechanisms and cellular processes. Such tools are invaluable for understanding disease pathways and identifying new therapeutic targets.
The chemical properties of 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde, including its solubility, stability, and reactivity, have been thoroughly characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analytical methods provide critical insights into the compound's structure-function relationships, which are essential for optimizing its properties for practical applications.
The development of novel synthetic routes to 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde continues to be an area of active research. Innovations in catalytic systems and green chemistry principles have enabled more efficient and sustainable production methods. These advancements not only improve the accessibility of the compound but also align with global efforts to promote environmentally friendly chemical processes.
The future prospects for 3-{3-4-(Benzyloxy)phenoxy-propoxy}benzenecarbaldehyde are vast, with ongoing studies exploring its role in drug discovery and biochemical research. As our understanding of its properties grows, so too does its potential to contribute to significant scientific and medical breakthroughs. The compound stands as a testament to the power of organic chemistry in creating molecules with tailored functionalities for addressing complex challenges in health and science.
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